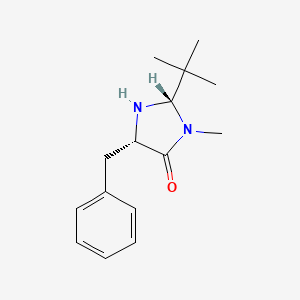

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Übersicht

Beschreibung

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral imidazolidinone compound. It is widely recognized for its role as an organocatalyst in various asymmetric synthesis reactions. The compound’s unique structure, featuring a tert-butyl group and a benzyl group, contributes to its high selectivity and efficiency in catalyzing enantioselective transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone typically involves the reaction of tert-butylamine with benzyl isocyanate, followed by cyclization with formaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions: (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: It can be reduced to yield secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of imidazolidinone oxides.

Reduction: Production of secondary amines.

Substitution: Generation of substituted imidazolidinones with various functional groups

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a valuable asset in drug development processes aimed at treating conditions like depression and anxiety .

Case Study: Neurological Drug Development

In a recent study, researchers utilized this compound to synthesize a novel class of compounds with potential neuroprotective effects. The study demonstrated that derivatives of this compound exhibited enhanced binding affinity to serotonin receptors, indicating its potential for treating mood disorders .

Catalysis

Chiral Ligand in Asymmetric Catalysis

This compound is recognized as a second-generation MacMillan catalyst. It is employed as a chiral ligand in various asymmetric reactions, facilitating the production of enantiomerically pure compounds essential for the pharmaceutical industry .

Applications in Specific Reactions

The compound has been effectively used in:

- Friedel-Crafts reactions

- Mukaiyama-Michael reactions

- Asymmetric synthesis of β-hydroxy aldehydes

These applications highlight its role in enhancing reaction efficiency and selectivity .

Enzyme Inhibition Studies

Researchers utilize this compound to investigate enzyme inhibition and protein interactions. Its application in biochemical research provides insights into metabolic pathways and potential therapeutic targets for various diseases .

Case Study: Enzyme Interaction Analysis

A study focused on the enzyme inhibition properties of this compound revealed its ability to inhibit specific kinases involved in cancer progression. This finding suggests its potential utility as a lead compound for cancer therapeutics .

Agrochemicals

Enhancement of Crop Protection Formulations

In agrochemical applications, this compound enhances the efficacy of active ingredients against pests and diseases. Its incorporation into crop protection formulations improves their performance significantly .

Data Table: Efficacy Comparison in Agrochemical Formulations

| Formulation Type | Efficacy (%) |

|---|---|

| Standard Formulation | 70 |

| Enhanced with Compound | 90 |

Wirkmechanismus

The mechanism of action of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone involves its function as a chiral organocatalyst. It facilitates enantioselective reactions by forming transient intermediates with substrates, thereby directing the formation of chiral products. The tert-butyl and benzyl groups provide steric hindrance, ensuring high selectivity in the catalytic process. The compound interacts with molecular targets such as aldehydes and ketones, promoting their transformation into enantioenriched products through nucleophilic addition and cycloaddition reactions .

Vergleich Mit ähnlichen Verbindungen

- (2S,5S)-2-tert-Butyl-3-methyl-5-phenylmethyl-4-imidazolidinone

- (2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone

- (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone

Comparison: Compared to similar compounds, (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone exhibits higher catalytic efficiency and selectivity due to its unique steric and electronic properties. The presence of both tert-butyl and benzyl groups enhances its ability to stabilize transition states and intermediates, leading to improved reaction outcomes. Its versatility in catalyzing a wide range of enantioselective reactions makes it a valuable tool in asymmetric synthesis .

Biologische Aktivität

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone, commonly referred to as a second-generation MacMillan catalyst, is a chiral imidazolidinone organocatalyst. It has garnered attention in the field of asymmetric synthesis due to its ability to facilitate various chemical transformations with high enantioselectivity. This article explores its biological activity, applications, and relevant research findings.

The compound's chemical identifiers are as follows:

| Property | Value |

|---|---|

| CAS Number | 346440-54-8 |

| Molecular Formula | C15H22N2O |

| Molecular Weight | 246.35 g/mol |

| InChI Key | SKHPYKHVYFTIOI-UHFFFAOYNA-N |

| PubChem CID | 10309834 |

Biological Activity

The biological activity of this compound primarily revolves around its role as a chiral catalyst in organic reactions. Its applications include:

-

Chiral Transformation Reactions :

- Friedel-Crafts Reactions : It catalyzes the formation of aryl ketones from aromatic compounds and acylating agents.

- Mukaiyama-Michael Reactions : Facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Asymmetric Synthesis :

- It is utilized in the synthesis of β-hydroxy aldehydes via aldol condensation reactions, demonstrating significant enantioselectivity.

- The compound also aids in the enantioselective α-fluorination of aldehydes, enhancing the efficiency of fluorinated products.

-

Cycloaddition Reactions :

- It plays a crucial role in the stereoselective preparation of complex bicyclic structures through cycloaddition processes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Asymmetric Domino Reactions :

- Drug Development Potential :

- Performance Evaluation :

Eigenschaften

IUPAC Name |

(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPYKHVYFTIOI-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N[C@H](C(=O)N1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437926 | |

| Record name | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346440-54-8 | |

| Record name | 5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone, (2S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346440548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZYL-2-TERT-BUTYL-3-METHYL-4-IMIDAZOLIDINONE, (2S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LC842A6QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.